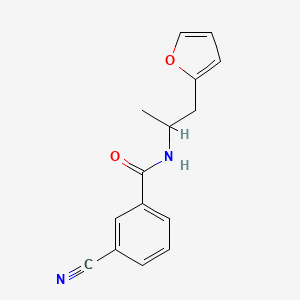

![molecular formula C16H10ClN3 B2703671 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole CAS No. 83749-78-4](/img/structure/B2703671.png)

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

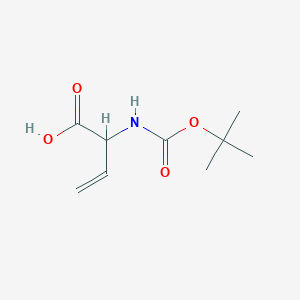

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a compound that produces a 1-unsubstituted parent system . It has a molecular weight of 279.72 and a molecular formula of C16H10ClN3 .

Synthesis Analysis

The synthesis of this compound involves the reaction of the title compound with hydrazine in the presence of air, which gives the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . The 1-hydrazino intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H10ClN3 . Further analysis of its structure would require more specific data such as spectroscopic or crystallographic information.Chemical Reactions Analysis

The title compound reacts with hydrazine in the presence of air to give the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . This intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 279.72 and a molecular formula of C16H10ClN3 . More specific properties such as melting point, boiling point, and solubility would require additional data.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is involved in the synthesis of compounds with diverse biological activities. For instance, hydrazide-based derivatives of pyridazino[4,5-b]indole have shown promise as phosphoinositide 3-kinase (PI3K) inhibitors for breast cancer therapy, displaying significant cytotoxic activity against the MCF-7 cell line (Sarhan et al., 2020). Another study describes the synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives with potent anticancer activity, demonstrating the versatility of the pyridazino[4,5-b]indole scaffold in medicinal chemistry (Panathur et al., 2015).

Radiosynthesis and Imaging

The compound SSR180575, a derivative of this compound, has been labeled with carbon-11 for use as a novel radioligand in positron emission tomography (PET) imaging of the TSPO (peripheral benzodiazepine receptor). This application highlights the role of this compound derivatives in developing tools for neurological research and diagnosis (Thominiaux et al., 2010).

Organic Synthesis Methodologies

Research has also focused on the synthesis methodologies of this compound and its derivatives. For example, a study by Zhungietu et al. (1982) explored the condensation of 2-acylindole-3-carboxylic acids with hydrazine to obtain 5H-pyridazo[4,5-b]indol-1-ones, further demonstrating the chemical versatility and utility of the pyridazino[4,5-b]indole scaffold in organic synthesis (Zhungietu et al., 1982).

Propiedades

IUPAC Name |

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHUUGUZXMXYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=C2NC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

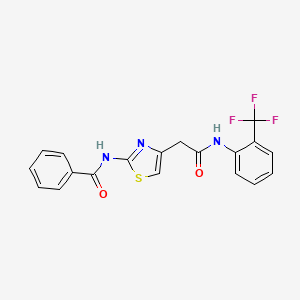

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)

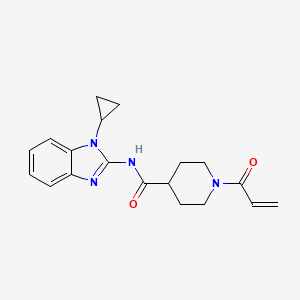

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)

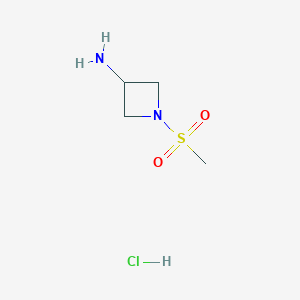

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)

![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)

![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)